Urea, N,N-dibutyl-N'-1-naphthalenyl- Urea, N,N-dibutyl-N'-1-naphthalenyl-
Brand Name: Vulcanchem
CAS No.: 86781-52-4
VCID: VC13295696
InChI: InChI=1S/C19H26N2O/c1-3-5-14-21(15-6-4-2)19(22)20-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3,(H,20,22)
SMILES: CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol

Urea, N,N-dibutyl-N'-1-naphthalenyl-

CAS No.: 86781-52-4

Cat. No.: VC13295696

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Urea, N,N-dibutyl-N'-1-naphthalenyl- - 86781-52-4

Specification

CAS No. 86781-52-4
Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
IUPAC Name 1,1-dibutyl-3-naphthalen-1-ylurea
Standard InChI InChI=1S/C19H26N2O/c1-3-5-14-21(15-6-4-2)19(22)20-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3,(H,20,22)
Standard InChI Key XXOGYCAOBBOUFL-UHFFFAOYSA-N
SMILES CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21
Canonical SMILES CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of urea, N,N-dibutyl-N'-1-naphthalenyl- is C₁₉H₂₆N₂O, consisting of a urea backbone (-NH-C(=O)-NH-) with the following substituents:

  • N,N-Dibutyl groups: Two n-butyl chains (-CH₂CH₂CH₂CH₃) attached to one nitrogen atom.

  • N'-1-Naphthalenyl group: A naphthalene ring system bonded to the adjacent nitrogen.

The naphthalene moiety introduces aromaticity and planar rigidity, while the butyl groups contribute hydrophobicity and conformational flexibility . This combination likely influences solubility, melting points, and intermolecular interactions.

Physicochemical Properties

While experimental data for this exact compound are scarce, analogous N,N'-diaryl and N,N'-dialkyl ureas provide predictive insights:

PropertyPredicted ValueBasis (Analog Compounds)
Molecular Weight298.43 g/molCalculated from formula
Melting Point180–220°CSimilar to diaryl ureas
Boiling Point420–450°CExtrapolated from alkyl ureas
SolubilityLow in water; soluble in DCM, DMFHydrophobic substituents
LogP~4.5–5.5Estimated via fragment-based methods

The low aqueous solubility is attributed to the hydrophobic naphthyl and butyl groups, necessitating organic solvents for handling .

Synthesis and Reactivity

Traditional Synthetic Routes

The synthesis of N,N'-disubstituted ureas typically involves:

  • Reaction of amines with phosgene derivatives:

    R-NH2+R’-NH2+COCl2R-NH-C(=O)-NH-R’+2HCl\text{R-NH}_2 + \text{R'-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-C(=O)-NH-R'} + 2\text{HCl}

    This method, while efficient, poses safety risks due to phosgene's toxicity .

  • Catalytic carbonylation:
    Palladium-catalyzed reactions between amines and CO offer a safer alternative:

    R-NH2+R’-NH2+COPdR-NH-C(=O)-NH-R’\text{R-NH}_2 + \text{R'-NH}_2 + \text{CO} \xrightarrow{\text{Pd}} \text{R-NH-C(=O)-NH-R'}

    Yields vary based on steric hindrance from bulky substituents .

For urea, N,N-dibutyl-N'-1-naphthalenyl-, a stepwise approach may involve:

  • Step 1: Synthesis of N-butyl-1-naphthylamine via nucleophilic substitution.

  • Step 2: Reaction with n-butyl isocyanate under inert conditions to form the urea linkage .

Modern Methodologies

Recent advances focus on minimizing hazardous reagents:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes .

  • Enzyme-catalyzed urea formation: Enhances selectivity for asymmetric ureas .

Biological and Industrial Applications

CompoundTarget KinaseIC₅₀ (μM)Source
SorafenibVEGFR-20.09
Naphthyl-diethyl ureaEphB414.54
N,N'-Dibutyl analog*(Predicted)

*Hypothetical data based on structural similarity.

Industrial Uses

Urea derivatives serve as:

  • Corrosion inhibitors: Thiourea analogs (e.g., N,N'-dibutylthiourea) protect metals in acidic environments .

  • Rubber accelerators: Enhance vulcanization efficiency .

  • Photochemical agents: Light-sensitive papers and explosives .

The naphthyl group in urea, N,N-dibutyl-N'-1-naphthalenyl- may improve thermal stability in these applications compared to simpler alkyl ureas .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields (30–50%) for sterically hindered ureas .

  • Purification difficulties due to high melting points and low solubility .

Future strategies may employ flow chemistry or ionic liquid solvents to improve efficiency .

Biological Screening

In vitro profiling against kinase panels (e.g., VEGFR-2, PDGFR-β) is critical to validate therapeutic potential . Molecular dynamics simulations could predict binding modes prior to experimental studies .

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